Cetraxate vs. Gefarnate: Superior Clinical Utility in Hospitalized Gastric Ulcer Patients
A multicenter clinical study directly compared the efficacy of Cetraxate (CET) hydrochloride against gefarnate, a standard cytoprotective drug, in patients with peptic ulcer. The analysis demonstrated the superiority of CET over gefarnate in hospitalized patients. [1]
| Evidence Dimension | Clinical Efficacy in Hospitalized Patients |
|---|---|
| Target Compound Data | Superior to gefarnate in both cure rate and global utility rate |
| Comparator Or Baseline | Gefarnate |
| Quantified Difference | Statistically significant superiority (exact values not specified in abstract; study reported higher cure rate and global utility rate) |
| Conditions | Multicenter clinical study; stratified analysis of hospitalized peptic ulcer patients |
Why This Matters
This head-to-head evidence establishes Cetraxate's clinical superiority over a direct class comparator in a defined patient subpopulation, guiding selection for studies involving hospitalized ulcer patients.
- [1] Miyoshi A, et al. Effect of p-hydroxyphenyl-propionic ester of tranexamic acid hydrochloride (Cetraxate) on peptic ulcer. Multi-center clinical study. Jpn Pharmacol Ther. 1979;7:103-120. View Source
